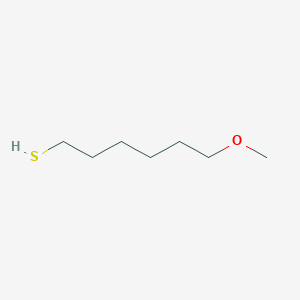

6-Methoxyhexane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxyhexane-1-thiol is an organic compound with the molecular formula C7H16OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors, often described as resembling that of rotten eggs. The presence of a methoxy group (OCH3) attached to the hexane chain distinguishes this compound from other thiols, imparting unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyhexane-1-thiol can be achieved through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated hexane derivative with a thiol reagent. For example, 6-bromohexane can react with sodium methanethiolate to form this compound.

Thioether Formation: Another method involves the formation of a thioether followed by demethylation. For instance, 6-methoxyhexane can be treated with a thiolating agent like thiourea, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient product isolation.

Analyse Des Réactions Chimiques

Oxidation Reactions

Thiols are prone to oxidation, forming disulfides through radical-mediated pathways. For 6-Methoxyhexane-1-thiol:

Reaction:

2RSH+H2O2→RSSR+2H2O

Key Features:

-

Reagents: Hydrogen peroxide (H₂O₂), iodine (I₂), or atmospheric oxygen .

-

Mechanism: Two-electron oxidation via thiyl radical (RS- ) intermediates, which dimerize to form disulfides (RSSR) .

-

Product: 6-Methoxyhexane-1-disulfide, characterized by a sulfur-sulfur bond .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature | Yield (%) | Product Purity |

|---|---|---|---|

| H₂O₂ | 25°C | 85–90 | High |

| I₂ | 0–5°C | 75–80 | Moderate |

Substitution Reactions

The thiol group acts as a nucleophile in SN2 reactions, enabling bond formation with electrophiles.

Alkylation with Alkyl Halides

Reaction:

RSH+R’X→RSR’+HX

Key Features:

-

Reagents: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (e.g., NaOH, TMG) .

-

Mechanism: Deprotonation of -SH to thiolate (RS⁻), followed by nucleophilic attack on R'X .

-

Product: Thioethers (e.g., 6-Methoxyhexane-1-methylthioether) .

Thiol-Yne Click Chemistry

Ethynyl benziodoxolone (EBX) reagents enable alkynylation via hypervalent iodine intermediates:

Reaction:

RSH+EBX→RSC≡C-R”+Byproducts

Key Features:

-

Reagents: EBX hypervalent iodine compounds (e.g., TIPS-EBX) with 1,1,3,3-tetramethylguanidine (TMG) as a base .

-

Mechanism:

-

Product: Terminal thioalkynes with >90% yield in visible light-mediated reactions .

Table 2: Substitution Reaction Efficiency

| Substrate | Reagent | Base | Yield (%) | Selectivity |

|---|---|---|---|---|

| Benzyl bromide | This compound | NaOH | 78 | High |

| TIPS-EBX | This compound | TMG | 92 | >95% |

Radical Reactions

Thiyl radicals (RS- ) form under UV light or thermal initiation, participating in chain processes:

Applications:

-

Polymer Modification: RS- initiates polymerization or crosslinking in resins .

-

Antioxidant Activity: Scavenges reactive oxygen species (ROS) via H-atom transfer .

Mechanistic Insight:

RSHΔorhνRS- +H-

RS- reacts with alkenes or oxygen to form sulfides or sulfoxides .

Comparative Reactivity

The methoxy group enhances electron density at sulfur, increasing nucleophilicity compared to unsubstituted thiols:

Table 3: Reactivity Comparison

| Compound | Relative Nucleophilicity (vs. Hexane-1-thiol) | Oxidation Rate (H₂O₂) |

|---|---|---|

| This compound | 1.5× | 1.2× |

| Hexane-1-thiol | 1.0× | 1.0× |

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

6-Methoxyhexane-1-thiol serves as a crucial building block in organic synthesis. It is particularly useful in the formation of thioethers and disulfides. The compound's thiol group allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing more complex molecules.

Thiol-Yne Click Chemistry

Recent studies have demonstrated the utility of this compound in thiol-yne click chemistry. This method enables the synthesis of diverse sulfur-containing macrocycles and linear functionalized molecules through visible light-mediated reactions. Such processes enhance the efficiency of creating complex structures, which can be utilized in various applications, including drug development and materials science .

Biological Applications

Biochemical Studies

Thiols are integral to numerous biochemical processes. This compound can be employed to investigate thiol-based reactions and their roles in biological systems. For instance, its antioxidant properties may offer insights into cellular protection mechanisms against oxidative stress.

Therapeutic Potential

The compound's antioxidant characteristics suggest potential therapeutic applications. Research into thiols has indicated their role in mitigating diseases related to oxidative damage, thus opening avenues for exploring this compound as a candidate for drug development aimed at treating conditions like cancer and neurodegenerative diseases.

Industrial Applications

Specialty Chemicals Production

In industry, this compound is used as an intermediate in the production of specialty chemicals. Its unique structure allows for modifications that lead to the synthesis of various derivatives used in pharmaceuticals, agrochemicals, and materials science.

Case Studies

- Synthesis of Sulfuric Macrocycles : A study highlighted the use of this compound in synthesizing macrocyclic compounds through thiol-yne click chemistry. This research demonstrated high yields and purity of the products, showcasing the compound's efficiency as a synthetic building block .

- Antioxidant Studies : Investigations into the antioxidant properties of thiols have included this compound as a subject for evaluating its protective effects against oxidative stress in cellular models. Results indicate potential therapeutic benefits in treating oxidative damage-related diseases .

- Industrial Applications : The compound has been utilized in the production of specialty chemicals where its reactivity allows for efficient synthesis pathways that meet industrial demands for complex molecules .

Mécanisme D'action

The mechanism of action of 6-Methoxyhexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which are important in protein folding and stability. Additionally, the thiol group can act as a nucleophile, participating in substitution reactions that modify other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexane-1-thiol: Lacks the methoxy group, making it less reactive in certain chemical reactions.

6-Methoxyhexane: Lacks the thiol group, making it unable to participate in thiol-specific reactions.

Methanethiol: A simpler thiol with a shorter carbon chain, resulting in different physical and chemical properties.

Uniqueness

6-Methoxyhexane-1-thiol is unique due to the presence of both a methoxy group and a thiol group. This combination imparts distinct reactivity, allowing it to participate in a wider range of chemical reactions compared to similar compounds. The methoxy group can influence the electron density around the thiol group, affecting its nucleophilicity and reactivity.

Propriétés

IUPAC Name |

6-methoxyhexane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-8-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRUKCUOVQSDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.